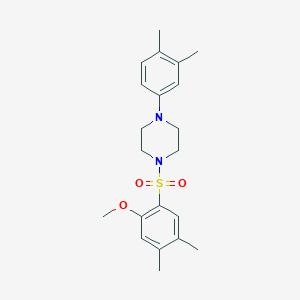

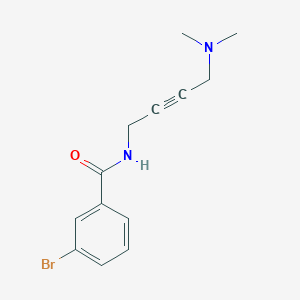

6-(4-(2-hydroxypropyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "6-(4-(2-hydroxypropyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one hydrochloride" is not directly mentioned in the provided papers. However, the papers do discuss related compounds and can provide insight into the class of compounds to which it belongs. Piperazine derivatives are known for their therapeutic properties and are a common motif in several natural products. They have been shown to exhibit antitumor activity against various types of cancer and have been used in clinical trial combination therapy . The crystal structure and analysis of similar compounds can provide a basis for understanding the molecular structure and potential interactions of the compound .

Synthesis Analysis

The synthesis of piperazine derivatives, such as the piperazine-2,6-diones discussed in the second paper, involves a methodology developed from α-amino acid methyl ester hydrochlorides and 2-bromoacetamide. This method provides access to piperazine subtype derivatives with substituents at position 3, which are relatively rare. The known α-amino acid methyl ester hydrochlorides were prepared by reaction with thionyl chloride and methanol, and the piperazine-2,6-diones were obtained by reacting bromoacetamide with these compounds in the presence of potassium bicarbonate under reflux of acetonitrile . This synthesis approach could potentially be adapted for the synthesis of "6-(4-(2-hydroxypropyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one hydrochloride".

Molecular Structure Analysis

The molecular structure of piperazine derivatives can be complex, and the crystal structure provides valuable information about the arrangement of atoms within the molecule. For example, the first paper discusses the crystal structure of a hydrochloride salt of a piperazine derivative, which can be compared to fluorinated analogues. Such structural analyses are crucial for understanding the molecular interactions and properties of the compound . Although the exact structure of "6-(4-(2-hydroxypropyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one hydrochloride" is not provided, the general principles of crystallography and Hirshfeld surface analysis would apply.

Chemical Reactions Analysis

The chemical reactions involving piperazine derivatives are not explicitly detailed in the provided papers. However, the synthesis process described in the second paper involves reactions with bromoacetamide and α-amino acid methyl ester hydrochlorides, which could be indicative of the types of chemical reactions that "6-(4-(2-hydroxypropyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one hydrochloride" might undergo . These reactions are likely to involve nucleophilic substitution and could be influenced by the presence of various substituents on the piperazine ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives can vary widely depending on the specific substituents and structure of the compound. The papers do not provide specific information on the physical and chemical properties of "6-(4-(2-hydroxypropyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one hydrochloride". However, the therapeutic properties and antitumor activity of similar compounds suggest that they may have significant biological activity and could interact with biological molecules in a specific manner . The crystal structure analysis can also give clues about the solubility, stability, and reactivity of the compound .

Aplicaciones Científicas De Investigación

Synthesis and Characterization

Research has been conducted on synthesizing and characterizing compounds related to "6-(4-(2-hydroxypropyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one hydrochloride," highlighting their potential as dual antihypertensive agents. The studies involved preparing these compounds as free bases and subsequently transforming them into hydrochloride salts. Techniques such as 13C-CP/MAS and 15N-CP/MAS NMR, and IR spectroscopy were used to determine the position of protonation of nitrogen atoms in the piperazine ring of hydrochloride salts (Marvanová et al., 2016).

Biological Activities

There's research exploring the anticonvulsant and antimicrobial activities of related compounds. For example, derivatives were synthesized for evaluating their potential anticonvulsant activity. These studies involved preparing Mannich bases by reacting substituted piperazine derivatives with specific compounds and testing their activities in vivo and in vitro against bacteria and fungi. Some derivatives showed promising anticonvulsant and antimicrobial activities (Aytemir et al., 2004).

Pharmacological Evaluation

Compounds exhibiting structural similarities to "6-(4-(2-hydroxypropyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one hydrochloride" have been synthesized and evaluated for their pharmacological properties. Some of these compounds were tested for their anti-proliferative activities against human breast cancer cell lines and showed significant activities, indicating potential therapeutic applications. Molecular docking studies were also performed to understand their interactions with biological targets (Parveen et al., 2017).

Anticonvulsant and Antianxiety Activities

Research into the anticonvulsant and antianxiety activities of novel derivatives has also been documented. This includes the synthesis of compounds intended for these specific pharmacological profiles and their subsequent evaluation in animal models. Some compounds have demonstrated effective reduction in immobility times in tests, suggesting potential for development as anticonvulsant and antianxiety medications (Kumar et al., 2017).

Propiedades

IUPAC Name |

6-[4-(2-hydroxypropyl)piperazine-1-carbonyl]-2-methylpyridazin-3-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O3.ClH/c1-10(18)9-16-5-7-17(8-6-16)13(20)11-3-4-12(19)15(2)14-11;/h3-4,10,18H,5-9H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZHDDNVTAZMPLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CCN(CC1)C(=O)C2=NN(C(=O)C=C2)C)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21ClN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-(2-hydroxypropyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

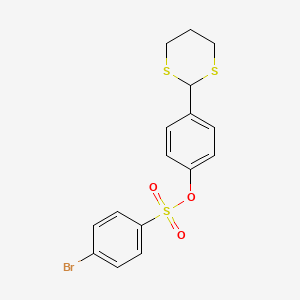

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone](/img/structure/B2510683.png)

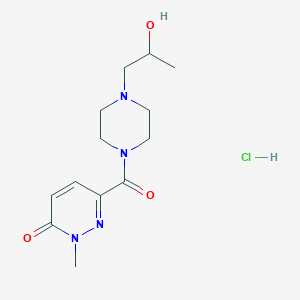

![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide](/img/structure/B2510686.png)

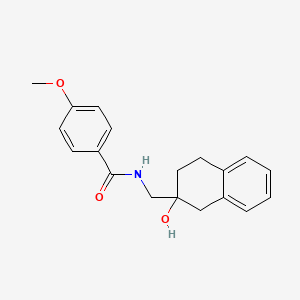

![methyl 4-[(E)-(2-mercapto-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]benzoate](/img/structure/B2510687.png)

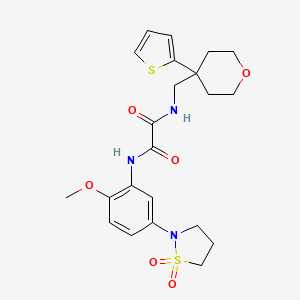

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(2-oxo-2H-chromen-6-yl)propanamide](/img/structure/B2510693.png)

![N-cyclopropyl-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2510694.png)

![4-allyl-3-[(3-methylbenzyl)sulfanyl]-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazole](/img/structure/B2510699.png)